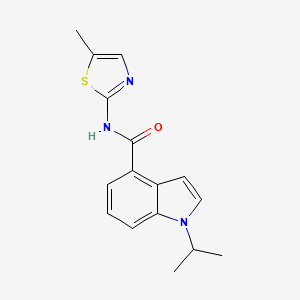
N-(4-bromo-2-methylphenyl)naphthalene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-2-methylphenyl)naphthalene-2-sulfonamide: is an organic compound with the molecular formula C17H14BrNO2S It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a naphthalene ring and a brominated methylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromo-2-methylphenyl)naphthalene-2-sulfonamide typically involves the reaction of 4-bromo-2-methylaniline with naphthalene-2-sulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromine atom in the 4-bromo-2-methylphenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or other oxidized products.
Reduction Reactions: The sulfonamide group can be reduced under specific conditions to form corresponding amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Major Products:
- Substituted derivatives of N-(4-bromo-2-methylphenyl)naphthalene-2-sulfonamide.
- Oxidized products such as carboxylic acids.
- Reduced products such as amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(4-bromo-2-methylphenyl)naphthalene-2-sulfonamide is used as a building block in organic synthesis. It can be employed in the synthesis of more complex molecules and in the development of new materials.
Biology: In biological research, this compound may be used as a probe to study the interactions of sulfonamide derivatives with biological targets. It can also be used in the development of new drugs or as a reference compound in pharmacological studies.
Medicine: The compound’s sulfonamide group is known for its antibacterial properties. Therefore, it may be investigated for potential use in the development of new antibacterial agents.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of N-(4-bromo-2-methylphenyl)naphthalene-2-sulfonamide is primarily related to its sulfonamide group. Sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication. The brominated phenyl group and naphthalene ring may also contribute to the compound’s overall activity by enhancing its binding affinity to the target enzyme.
Vergleich Mit ähnlichen Verbindungen
- N-(4-bromo-2-methylphenyl)naphthalene-2-carboxamide
- N-(4-nitrophenyl)sulfonyltryptophan
- Sulfonamide derivatives containing imidazole moiety
Uniqueness: N-(4-bromo-2-methylphenyl)naphthalene-2-sulfonamide is unique due to the presence of both a brominated phenyl group and a naphthalene ring. This combination imparts distinct chemical properties, such as increased hydrophobicity and potential for specific interactions with biological targets. Additionally, the compound’s ability to undergo various chemical reactions makes it a versatile building block in synthetic chemistry.
Eigenschaften
Molekularformel |
C17H14BrNO2S |
|---|---|
Molekulargewicht |
376.3 g/mol |
IUPAC-Name |
N-(4-bromo-2-methylphenyl)naphthalene-2-sulfonamide |
InChI |
InChI=1S/C17H14BrNO2S/c1-12-10-15(18)7-9-17(12)19-22(20,21)16-8-6-13-4-2-3-5-14(13)11-16/h2-11,19H,1H3 |
InChI-Schlüssel |
BVYYZZQXMMRWJE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)Br)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-benzyl-2-{2-[(4-fluorobenzyl)oxy]phenyl}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14932742.png)

![3-{[4-(2,5-Dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14932750.png)
![N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide](/img/structure/B14932751.png)
![N-(2-{[(4-chlorophenoxy)acetyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide](/img/structure/B14932753.png)
![5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-[2-(pyrimidin-2-ylamino)ethyl]-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B14932759.png)
![N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B14932767.png)
![2-(3,4-diethoxyphenyl)-N-[1-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B14932774.png)


![2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-[1-(pyridin-2-yl)ethyl]acetamide](/img/structure/B14932787.png)

![2-(2,5-Dimethyl-1H-pyrrol-1-YL)-1-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidino}-1-ethanone](/img/structure/B14932816.png)
